molecular formula C12H10BrNO4 B13864033 5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid

5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid

Katalognummer: B13864033
Molekulargewicht: 312.12 g/mol
InChI-Schlüssel: BWNVIGZFTGBCDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid typically involves the bromination of indole derivatives followed by carboxylation. One common method involves the reaction of 5-bromo-1H-indole with triethyl orthoformate and acetic anhydride to form the corresponding ester, which is then hydrolyzed to yield the carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and carboxylation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromoindole-3-carboxylic acid
  • 5-Methoxyindole-3-carboxylic acid
  • 5-Bromo-2-methylindole-3-carboxylic acid

Uniqueness

5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxy group at specific positions on the indole ring can significantly influence its reactivity and interactions with biological targets .

Eigenschaften

Molekularformel

C12H10BrNO4

Molekulargewicht

312.12 g/mol

IUPAC-Name

5-bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid

InChI

InChI=1S/C12H10BrNO4/c1-18-11(15)6-14-5-9(12(16)17)8-4-7(13)2-3-10(8)14/h2-5H,6H2,1H3,(H,16,17)

InChI-Schlüssel

BWNVIGZFTGBCDF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.